Cas no 515812-03-0 (1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI))

1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-(2-thienyl)-(9CI), is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a thienyl moiety at the 3-position. The carboxylic acid functional group at the 5-position enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for further derivatization, enabling the introduction of additional functional groups for tailored applications. The presence of the thienyl ring contributes to its potential in coordination chemistry and material science. This compound is valued for its synthetic flexibility and role in constructing complex molecular architectures.
1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI) structure
515812-03-0 structure
Product name:1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI)
CAS No:515812-03-0
MF:C10H10N2O2S
MW:222.262g/mol
CID:935569
PubChem ID:2745164

1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI)
    • 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-(2-thienyl)-
    • 1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboxylic Acid
    • Inchi: 1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14)
    • InChI Key: DOPGWQIJUMUQGP-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C(O)=O)=CC(C2SC=CC=2)=N1

Computed Properties

  • Exact Mass: 222.046
  • Monoisotopic Mass: 222.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.4Ų
  • XLogP3: 1.8

1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E153766-1g
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboxylic Acid
515812-03-0
1g
$ 390.00 2022-06-05
Life Chemicals
F2198-0877-0.5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
515812-03-0 95%+
0.5g
$256.0 2023-09-06
Life Chemicals
F2198-0877-10g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
515812-03-0 95%+
10g
$1134.0 2023-09-06
TRC
E153766-100mg
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboxylic Acid
515812-03-0
100mg
$ 70.00 2022-06-05
Life Chemicals
F2198-0877-2.5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
515812-03-0 95%+
2.5g
$540.0 2023-09-06
Life Chemicals
F2198-0877-1g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
515812-03-0 95%+
1g
$270.0 2023-09-06
TRC
E153766-500mg
1-Ethyl-3-(thiophen-2-yl)-1h-pyrazole-5-carboxylic Acid
515812-03-0
500mg
$ 250.00 2022-06-05
Life Chemicals
F2198-0877-0.25g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
515812-03-0 95%+
0.25g
$243.0 2023-09-06
Life Chemicals
F2198-0877-5g
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
515812-03-0 95%+
5g
$810.0 2023-09-06

1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI) Related Literature

Additional information on 1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI)

Comprehensive Overview of 1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI) (CAS No. 515812-03-0)

The compound 1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI), identified by its CAS No. 515812-03-0, is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, combining a pyrazole core with a thienyl substituent, make it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways.

In recent years, the demand for pyrazole derivatives has surged due to their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1-ethyl-3-(2-thienyl) substitution pattern in this compound enhances its lipophilicity, which is crucial for improving membrane permeability in drug candidates. This characteristic aligns with the growing trend in medicinal chemistry to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecules.

From a synthetic chemistry perspective, 1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI) serves as a key building block for constructing more complex architectures. Its carboxylic acid functionality allows for further derivatization through amidation, esterification, or other coupling reactions. This flexibility is highly valued in combinatorial chemistry and high-throughput screening platforms, where rapid diversification of molecular scaffolds is essential.

The thiophene moiety in this compound is another critical feature, as thienyl-containing compounds are known for their electronic properties and have found applications in material science beyond pharmaceuticals. With the rise of organic electronics and conjugated polymers, researchers are exploring whether this compound could serve as a precursor for functional materials with optoelectronic applications.

Analytical characterization of CAS No. 515812-03-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the structural integrity and purity of the compound, which is crucial for its reliable use in downstream applications. The compound's stability under various conditions is also an active area of investigation, particularly for industrial-scale applications.

In the context of green chemistry initiatives, there is increasing interest in developing more sustainable synthetic routes to pyrazole-carboxylic acid derivatives. Current research explores catalytic methods and solvent-free conditions to prepare such compounds with reduced environmental impact. This aligns with the pharmaceutical industry's push toward green synthesis and process intensification.

The patent landscape surrounding 1H-Pyrazole-5-carboxylicacid derivatives has expanded significantly in the past decade, reflecting their commercial potential. While CAS 515812-03-0 itself may not be patented, its structural analogs appear in numerous patent filings related to kinase inhibitors and other therapeutic agents. This intellectual property activity indicates sustained interest from both academia and industry.

From a regulatory standpoint, proper handling and storage of this compound follow standard laboratory safety protocols. While not classified as hazardous under most jurisdictions, appropriate personal protective equipment is recommended when working with this chemical, as with all fine chemicals. Material Safety Data Sheets (MSDS) provide detailed guidance for safe handling procedures.

The global market for specialty pyrazole derivatives continues to grow, driven by pharmaceutical R&D expenditures and the increasing complexity of drug discovery programs. Suppliers of 515812-03-0 typically offer custom synthesis services and bulk quantities to meet diverse research needs. Pricing and availability fluctuate based on raw material costs and manufacturing scale.

Future research directions for this compound class may explore its potential in emerging therapeutic areas such as protein degradation technologies or as fragments in fragment-based drug discovery. The combination of hydrogen bond donor/acceptor properties from the pyrazole and carboxylic acid groups with the aromatic character of the thiophene ring creates interesting possibilities for molecular recognition.

In summary, 1H-Pyrazole-5-carboxylicacid,1-ethyl-3-(2-thienyl)-(9CI) represents an important structural motif in modern organic chemistry with multifaceted applications. Its value lies not only in its current uses but also in its potential to inspire new chemical entities across multiple disciplines. As synthetic methodologies advance and biological targets become more sophisticated, the importance of such versatile building blocks will likely continue to rise.

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